Ethylene glycol bis(trichloroacetate)

Herbicide formulation Lipophilicity Soil mobility

Ethylene glycol bis(trichloroacetate) (CAS 2514-53-6), also designated TCA-ethadyl [ISO] or Glytac, is a diester of ethylene glycol and trichloroacetic acid belonging to the halogenated aliphatic herbicide class. It functions as a selective, systemic pre-emergence herbicide absorbed by roots and translocated, with a primary mode of action involving inhibition of lipid synthesis in target plants.

Molecular Formula C6H4Cl6O4
Molecular Weight 352.8 g/mol
CAS No. 2514-53-6
Cat. No. B166115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene glycol bis(trichloroacetate)
CAS2514-53-6
SynonymsEthylene bis(trichloroacetate), Glytac
Molecular FormulaC6H4Cl6O4
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESC(COC(=O)C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C6H4Cl6O4/c7-5(8,9)3(13)15-1-2-16-4(14)6(10,11)12/h1-2H2
InChIKeySSDZRWBPFCFZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Glycol Bis(trichloroacetate) (TCA-ethadyl) – Compound Identity and Baseline Characteristics for Procurement


Ethylene glycol bis(trichloroacetate) (CAS 2514-53-6), also designated TCA-ethadyl [ISO] or Glytac, is a diester of ethylene glycol and trichloroacetic acid belonging to the halogenated aliphatic herbicide class [1]. It functions as a selective, systemic pre-emergence herbicide absorbed by roots and translocated, with a primary mode of action involving inhibition of lipid synthesis in target plants [1]. Physicochemically, it is a white crystalline solid (mp 39.5–40.5 °C, bp 146 °C at 2 mmHg), insoluble in water but freely soluble in most organic solvents and oils, and undergoes slow hydrolytic decomposition in water with rapid degradation in alkaline media [2].

Why Generic Substitution of Ethylene Glycol Bis(trichloroacetate) with Other Trichloroacetate Herbicides Fails


Although TCA-ethadyl shares the trichloroacetate pharmacophore with TCA-sodium, TCA-ammonium, and TCA-calcium, simple salt‑ester interchange is not functionally equivalent. The ethylene glycol diester confers markedly higher lipophilicity (LogP ≈ 2.81–2.87 [1]) compared with the ionized, water‑soluble TCA salts, fundamentally altering foliar uptake, soil mobility, formulation compatibility with oil‑based adjuvants, and hydrolytic release kinetics of the active trichloroacetic acid moiety. These differences directly impact herbicidal efficacy, application rate, and environmental fate profiles, making blind substitution a risk for both performance and regulatory compliance [2].

Ethylene Glycol Bis(trichloroacetate) – Quantitative Evidence Guide for Comparator-Based Selection


Lipophilicity Drives Formulation and Uptake: TCA-ethadyl vs. TCA‑Sodium

The lipophilicity of TCA-ethadyl (LogP 2.81–2.87 [1]) far exceeds that of the ionized TCA salts. While the sodium salt (TCA‑sodium) is freely water‑soluble and remains largely in the soil aqueous phase, the ethylene glycol diester partitions into organic phases, enabling oil‑based emulsifiable concentrate formulations that enhance leaf cuticle penetration and reduce leaching [2].

Herbicide formulation Lipophilicity Soil mobility

Acute Oral Toxicity Advantage: TCA-ethadyl vs. Trichloroacetic Acid

The acute oral LD₅₀ of TCA-ethadyl in rats is 7,000 mg kg⁻¹ (corn oil vehicle) [1], classifying it as practically non‑toxic by the oral route. In contrast, the parent trichloroacetic acid exhibits an acute oral LD₅₀ of approximately 3,200 mg kg⁻¹ in rats [2], indicating that esterification substantially attenuates acute mammalian toxicity while retaining herbicidal activity.

Toxicology Handler safety Regulatory profile

Hydrolytic Stability Profile Shapes Soil Persistence: Diester vs. Salt

TCA-ethadyl undergoes slow hydrolytic decomposition in water and rapid degradation in alkaline conditions (e.g., borax) [1], in contrast to TCA‑sodium, which dissociates immediately in aqueous solution to the trichloroacetate anion [2]. The controlled hydrolysis of the ester provides a sustained‑release effect in soil, whereas the salt delivers an immediate pulse of active anion that is more susceptible to rapid leaching or microbial degradation.

Environmental fate Hydrolysis Soil persistence

Certified Reference Material Availability Under ISO 17034 for Residue Analysis

Ethylene glycol bis(trichloroacetate) is commercially available as a certified reference material (CRM) produced under ISO 17034 accreditation (e.g., CATO Research Laboratories) . This contrasts with many in‑class trichloroacetate esters and salts, for which accredited CRMs are often unavailable or limited to the free acid. The availability of a matrix‑ready, ISO‑certified standard directly supports regulatory compliance in pesticide residue monitoring programs (e.g., EU MRL enforcement, FDA Import Tolerance programs).

Analytical standard Quality assurance Pesticide residue

Ethylene Glycol Bis(trichloroacetate) – Best-Fit Research and Industrial Application Scenarios


Pre‑Emergence Herbicide Formulation for Non‑Crop and Rights‑of‑Way Vegetation Management

With its systemic, root‑absorbed mode of action and inhibition of lipid synthesis [1], TCA-ethadyl is best deployed as a pre‑emergence herbicide in non‑crop areas such as roadsides, fence rows, and industrial sites. Its oil‑soluble nature allows formulation as an emulsifiable concentrate, delivering superior soil adhesion and reduced wash‑off compared with aqueous TCA salt solutions [2].

Analytical Reference Standard for Pesticide Residue Enforcement Laboratories

The availability of ISO 17034‑certified reference material [1] makes TCA‑ethadyl the preferred standard for laboratories conducting regulatory residue analysis of halogenated alkanoic acid herbicides in agricultural commodities. Its well‑characterized physicochemical properties (LogP, retention time on reverse‑phase HPLC [2]) enable robust and reproducible multi‑residue LC‑MS/MS method development.

Model Compound for Studying Ester Prodrug Activation of Trichloroacetic Acid

The differential acute oral toxicity between TCA‑ethadyl (LD₅₀ 7,000 mg kg⁻¹ [1]) and free trichloroacetic acid (LD₅₀ ~3,200 mg kg⁻¹ [2]) makes the ethylene glycol diester a valuable model for investigating ester‑based masking of carboxylic acid toxicity in agrochemical and pharmaceutical prodrug design.

Controlled‑Release Soil Sterilant in Integrated Vegetation Management Programs

The slow hydrolytic degradation of TCA‑ethadyl in neutral soil moisture [1], in contrast to the rapid aqueous dissociation of TCA salts [2], provides a sustained‑release profile that extends the duration of soil sterilant activity. This property is particularly valuable in railway ballast and utility corridor maintenance where extended intervals between applications reduce operational costs.

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